molecular formula C19H20F3N7O B214883 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

货号 B214883
分子量: 419.4 g/mol
InChI 键: ABCKBUWIUXWQCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

作用机制

The mechanism of action of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor effects, this compound has been found to exhibit other biochemical and physiological effects. Studies have shown that it possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis. Additionally, it has been found to exhibit neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

实验室实验的优点和局限性

One of the main advantages of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its potent pharmacological activity. This makes it a valuable tool for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, its ability to enhance the efficacy of chemotherapeutic agents makes it a promising candidate for combination therapy.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

未来方向

There are several future directions for research on 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of research is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of the compound in clinical trials, with the ultimate goal of developing it into a viable therapeutic agent for the treatment of cancer and other diseases.

合成方法

The synthesis of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-4-(trifluoromethyl)pyrimidine to yield 5-(4-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine. This intermediate is then reacted with sodium azide and copper sulfate to form 5-(4-methylphenyl)-4-(trifluoromethyl)-1H-tetrazole. Finally, the tetrazole intermediate is reacted with 3,5-dimethylmorpholine in the presence of a base to yield the final product.

科学研究应用

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the field of oncology. Studies have shown that this compound exhibits potent antitumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapeutic agents, making it a promising candidate for combination therapy.

属性

分子式

C19H20F3N7O

分子量

419.4 g/mol

IUPAC 名称

3,5-dimethyl-4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H20F3N7O/c1-11-4-6-14(7-5-11)29-17(25-26-27-29)15-8-23-18(24-16(15)19(20,21)22)28-12(2)9-30-10-13(28)3/h4-8,12-13H,9-10H2,1-3H3

InChI 键

ABCKBUWIUXWQCV-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

规范 SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。